molecular formula C15H11NOS B5467834 2-[2-(2-thienyl)vinyl]-8-quinolinol CAS No. 694443-82-8

2-[2-(2-thienyl)vinyl]-8-quinolinol

Cat. No.: B5467834
CAS No.: 694443-82-8
M. Wt: 253.32 g/mol
InChI Key: KHSVOAWASYWZQU-CMDGGOBGSA-N
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Description

2-[2-(2-Thienyl)vinyl]-8-quinolinol is a heterocyclic compound featuring a quinolinol backbone substituted at the 2-position with a vinyl-linked thienyl group. This structure combines the electron-rich aromatic thiophene ring with the chelating and bioactive 8-quinolinol moiety, making it a candidate for diverse applications, including anticancer research and materials science.

Key properties of 2-[2-(2-thienyl)vinyl]-8-quinolinol derivatives include:

  • Molecular interactions: The thienylvinyl group enhances π-π stacking and hydrogen-bonding capabilities, which are critical for binding to biological targets like enzymes or DNA .
  • Anticancer activity: Derivatives such as 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one exhibit cytotoxic effects against cancer cell lines, with IC₅₀ values in the micromolar range .

Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-5-1-3-11-6-7-12(16-15(11)14)8-9-13-4-2-10-18-13/h1-10,17H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSVOAWASYWZQU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-thienyl)vinyl]-8-quinolinol typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[2-(2-thienyl)vinyl]-8-quinolinol may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-thienyl)vinyl]-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

2-[2-(2-thienyl)vinyl]-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-thienyl)vinyl]-8-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of the thienylvinyl group enhances its ability to participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-[2-(2-thienyl)vinyl]-8-quinolinol, highlighting structural variations and their impact on bioactivity:

Compound Name Substituent(s) Molecular Weight Key Activity/Findings Reference
2-[2-(2-Thienyl)vinyl]-8-quinolinol Thienylvinyl at C2 ~283.3 g/mol* Anticipated anticancer activity (based on triazinone analogues)
2-[(E)-2-Phenylvinyl]-8-quinolinol Phenylvinyl at C2 ~261.3 g/mol Binds p53 (KD = 200 nM), induces apoptosis in cancer cells via p53 stabilization
2-(3-Chlorostyryl)quinolin-8-ol 3-Chlorophenylvinyl at C2 281.7 g/mol Potential halogen-mediated enhanced binding affinity (structural data only)
2-[(E)-2-(2-Aminophenyl)vinyl]-8-quinolinol 2-Aminophenylvinyl at C2 262.3 g/mol Research chemical; potential for fluorescence or metal chelation
7-[Anilino(phenyl)methyl]-2-methyl-8-quinolinol Anilinophenylmethyl at C7 ~330.4 g/mol Inhibits MDM2-p53 interaction in pancreatic cancer cells

*Estimated based on molecular formula C₁₅H₁₁NOS.

Mechanistic and Solubility Comparisons

Bioactivity Mechanisms: 2-[(E)-2-Phenylvinyl]-8-quinolinol directly binds the p53 core domain, stabilizing the protein and activating apoptosis pathways . In contrast, 2-[2-(2-thienyl)vinyl]-8-quinolinol derivatives (e.g., triazinones) likely target alternative pathways, such as kinase inhibition or DNA intercalation, given their structural divergence . 7-[Anilino(phenyl)methyl]-2-methyl-8-quinolinol disrupts MDM2-p53 binding, a distinct mechanism compared to the p53-stabilizing phenylvinyl analogue .

Solubility and cLogP: Compounds with higher cLogP values (e.g., bulky phenyl or chlorophenyl substituents) often exhibit reduced solubility, limiting their bioavailability. For example, inactive analogues of 2-[(E)-2-phenylvinyl]-8-quinolinol had cLogP >4, correlating with poor aqueous solubility . Thienylvinyl derivatives may offer improved solubility due to the smaller, less hydrophobic thiophene ring compared to phenyl groups, though experimental data are needed for confirmation.

Synthetic Flexibility: The 8-quinolinol core allows modular substitutions. For instance, introducing 2-aminophenylvinyl groups (e.g., 429651-60-5) enables post-functionalization for probe development , whereas chlorostyryl variants (e.g., 3-chlorophenyl) enhance electrophilic reactivity for covalent binding .

Therapeutic Potential

  • Anticancer agents: The phenylvinyl and thienylvinyl derivatives show promise, but their efficacy varies by target. The phenylvinyl compound’s nanomolar p53 affinity contrasts with the triazinone-thienyl derivatives’ broader cytotoxicity .
  • Diagnostic tools: Aminophenylvinyl derivatives (e.g., 429651-60-5) could serve as fluorescent tags or metal sensors due to their conjugated systems and chelating 8-quinolinol group .

Biological Activity

2-[2-(2-thienyl)vinyl]-8-quinolinol, also known as TQVN, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and provides a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C₁₃H₉N₁O
  • Molecular Weight : 253.06 g/mol
  • Complexity : 307

The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm its structural integrity and purity.

Antimicrobial Properties

Research has indicated that TQVN exhibits antimicrobial activity against various bacterial and fungal strains. A study highlighted its effectiveness against specific microbial strains, suggesting it may inhibit growth through mechanisms yet to be fully elucidated.

Table 1: Antimicrobial Activity of TQVN

Microbial StrainActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliModerate Inhibition
Candida albicansInhibition

Anticancer Activity

Limited studies have explored the anticancer properties of TQVN. Preliminary findings suggest that TQVN may induce cytotoxic effects on cancer cells. For instance, in vitro assays have shown that TQVN can inhibit cell proliferation in certain cancer cell lines, although further research is necessary to confirm these findings and understand the underlying mechanisms .

Table 2: Cytotoxic Effects of TQVN on Cancer Cells

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

While the exact mechanisms by which TQVN exerts its biological effects remain largely unexplored, some hypotheses include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in microbial and cancer cells.
  • Topoisomerase Inhibition : The compound may interfere with DNA replication processes in cancer cells, akin to other quinoline derivatives .

Case Studies

A notable case study investigated the use of TQVN in combination therapies for cancer treatment. The study reported enhanced cytotoxicity when TQVN was used alongside standard chemotherapeutic agents such as doxorubicin. This synergistic effect suggests potential for developing combination therapies that utilize TQVN to improve treatment efficacy .

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